N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines and isoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines elements of both beta-carboline and isoquinoline, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common approach is the N-alkylation of 3,4-dihydroisoquinolinone derivatives, followed by the formation of the beta-carboline core. The reaction conditions often include the use of mild bases and solvents such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acid: Known for its potent inhibitory effects on specific enzymes.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Used in organic synthesis and studied for its biological activities.
Uniqueness
N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combined beta-carboline and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24(28-14-11-18-6-1-2-7-19(18)16-28)10-5-13-26-25(31)29-15-12-21-20-8-3-4-9-22(20)27-23(21)17-29/h1-4,6-9,27H,5,10-17H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZITJDEKUZSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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